L-Lysine beta-naphthylamide carbonate
Overview
Description
L-Lysine beta-naphthylamide carbonate is a chemical compound1. L-Lysine is an essential amino acid that is required for nutrition of animals and humans2. It is one of the four common α-amino acids to have a nitrogen atom in its side chain3.
Synthesis Analysis
The synthesis of L-Lysine involves various reactions. When the concentration of L-lysine was higher than 1 M, the catalytic efficiency of lysine decarboxylase was reduced significantly4.Molecular Structure Analysis
The molecular structure of L-Lysine beta-naphthylamide carbonate is not explicitly mentioned in the search results. However, L-Lysine is known to be an α-amino acid with the chemical formula HO2CCH(NH2)(CH2)4NH25.Chemical Reactions Analysis
L-Lysine undergoes several reactions. It reacts with anhydride in a nucleophilic substitution reaction (acylation). It also reacts with high specificity and yield toward ethylacetimidate in a nucleophilic substitution reaction67.Physical And Chemical Properties Analysis
The physical and chemical properties of L-Lysine beta-naphthylamide carbonate are not explicitly mentioned in the search results. However, it is known that the storage temperature for this compound is -20°C1.
Scientific Research Applications
Material Science and Nanofiltration Membranes
- Charge-Mosaic Nanofiltration Membrane Development : Research involving L-Lysine has led to the creation of charge-mosaic nanofiltration membranes with novel salt concentration sensitivity, which are used for the efficient separation of salts and dyes. These membranes, prepared via interfacial polymerization, have shown exceptional separating efficiency and unusual salt concentration sensitivity, making them potential candidates for applications in textile industry separation processes and desalination or purification pre-treatments (Ruizhang Xu et al., 2020).
Biomedical and Pharmaceutical Research
- Polymer-Based Drug Delivery Systems : The synthesis and evaluation of peptide-poly(L-lysine citramide) conjugates have been explored for their in vitro anti-HIV behavior. These conjugates, characterized by their slow degradation at physiological pH and increased solubility and cell penetration potential, demonstrate in vitro antiviral activity independent of peptide release. Their unique interaction with cells and viruses suggests a novel mechanism for inhibiting virus binding to cells, opening new avenues for antiviral drug delivery systems (Anne-Claude Couffin-Hoarau et al., 2009).
Enzymatic and Peptide Research
Enzyme Inhibition Studies : L-Tyrosine beta-naphthylamide has been identified as a potent inhibitor of tyramine N-(hydroxycinnamoyl)transferase, an enzyme involved in plant defense mechanisms. This discovery provides insights into enzyme inhibition and offers a basis for the development of new inhibitors for agricultural and pharmaceutical applications (J. Negrel & F. Javelle, 2001).
Peptidase Activity Assays : The use of L-leucine beta-naphthylamide and related compounds has facilitated the assay of leucine aminopeptidase activity, an important enzymatic activity in various biological contexts. This has implications for understanding peptide metabolism in different systems, including cultured mouse keratinocytes and neonatal mouse epidermis, contributing to our knowledge of transdermal peptide delivery and metabolism (P. Shah & R. Borchardt, 2004).
Safety And Hazards
The safety of L-Lysine has been evaluated in a systematic review of human studies. The observed adverse events were mainly subjective symptoms related to the gastrointestinal tract such as nausea, stomachache, and diarrhea2.
Future Directions
The use of amino acids in supplements and functional foods is increasing globally2. L-Lysine is also valuable as a cocatalyst in a bacterium-driven aldehyde synthesis and has taken on a new role in cancer drug development3.
Please note that this information is based on the available search results and may not cover all aspects of L-Lysine beta-naphthylamide carbonate. For more detailed information, please refer to the relevant scientific literature.
properties
IUPAC Name |
carbonic acid;(2S)-2,6-diamino-N-naphthalen-2-ylhexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.CH2O3/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14;2-1(3)4/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20);(H2,2,3,4)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAQTLIHEPYBCP-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)N.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940416 | |
Record name | 2,6-Diamino-N-(naphthalen-2-yl)hexanimidic acid--carbonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Lysine beta-naphthylamide carbonate | |
CAS RN |
18905-74-3 | |
Record name | Carbonic acid, compd. with (S)-2,6-diamino-N-2-naphthalenylhexanamide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18905-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, compound with (S)-2,6-diamino-N-2-naphthylhexanamide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diamino-N-(naphthalen-2-yl)hexanimidic acid--carbonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid, compound with (S)-2,6-diamino-N-2-naphthylhexanamide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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